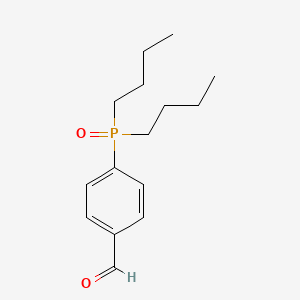![molecular formula C19H21Br2N3O2 B14499231 2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid CAS No. 63556-23-0](/img/structure/B14499231.png)
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid is an organic compound that features a diazenyl group (N=N) linked to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid typically involves the following steps:
Diazotization: The starting material, 4-aminobenzoic acid, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-[bis(2-bromopropyl)amino]benzene under basic conditions to form the desired azo compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atoms in the bis(2-bromopropyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its azo group.
作用机制
The mechanism of action of 2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the azo group, which can undergo reduction to release active amines that interact with biological targets.
相似化合物的比较
Similar Compounds
- 2-[(E)-{4-[Bis(2-chloropropyl)amino]phenyl}diazenyl]benzoic acid
- 2-[(E)-{4-[Bis(2-iodopropyl)amino]phenyl}diazenyl]benzoic acid
- 2-[(E)-{4-[Bis(2-fluoropropyl)amino]phenyl}diazenyl]benzoic acid
Uniqueness
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound distinct in its chemical behavior and applications.
属性
CAS 编号 |
63556-23-0 |
|---|---|
分子式 |
C19H21Br2N3O2 |
分子量 |
483.2 g/mol |
IUPAC 名称 |
2-[[4-[bis(2-bromopropyl)amino]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H21Br2N3O2/c1-13(20)11-24(12-14(2)21)16-9-7-15(8-10-16)22-23-18-6-4-3-5-17(18)19(25)26/h3-10,13-14H,11-12H2,1-2H3,(H,25,26) |
InChI 键 |
ONVQGRKQJOYZLY-UHFFFAOYSA-N |
规范 SMILES |
CC(CN(CC(C)Br)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
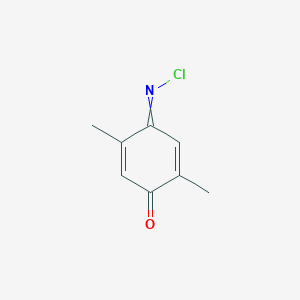
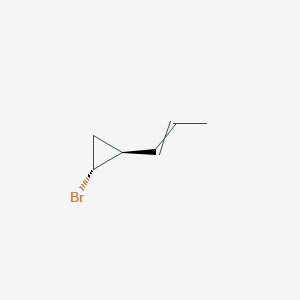
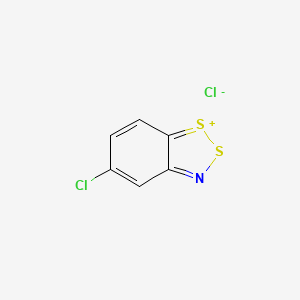
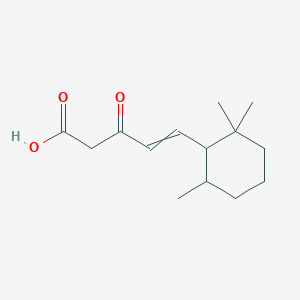


![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)


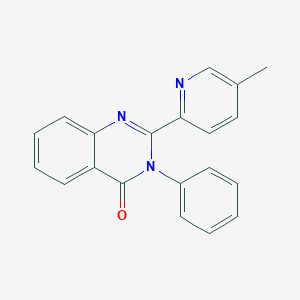
![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)

